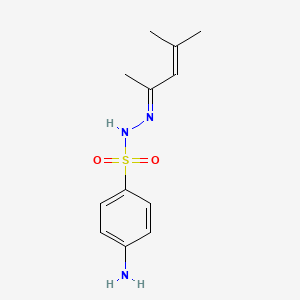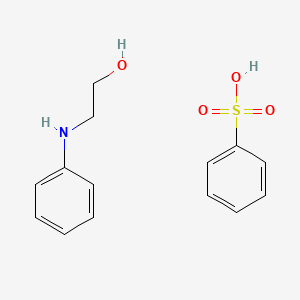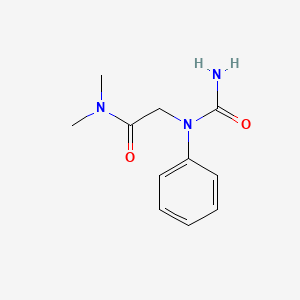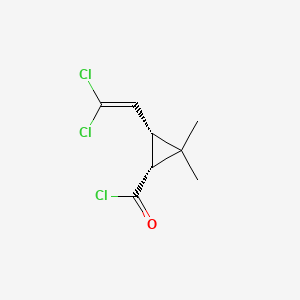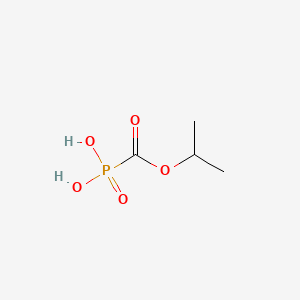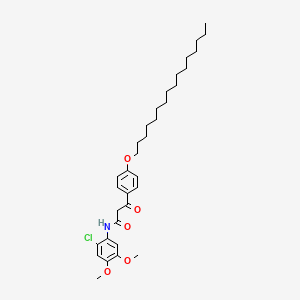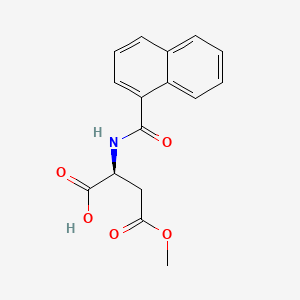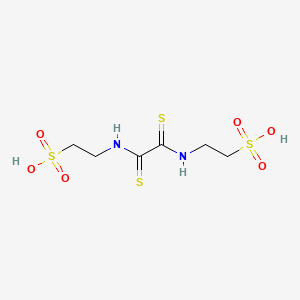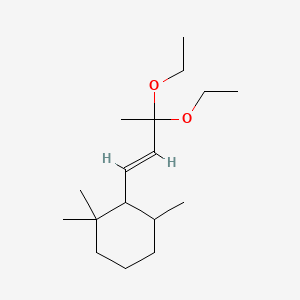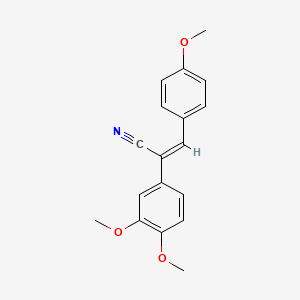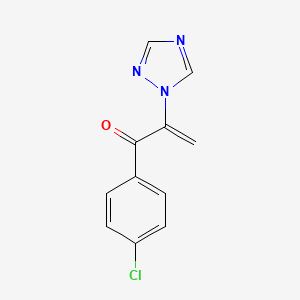![molecular formula C34H50O2 B12679103 2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] CAS No. 93893-77-7](/img/structure/B12679103.png)
2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of two phenolic groups connected by a 2-methylpropylidene bridge, with cyclopentyl and tert-butyl substituents on the phenolic rings. This compound is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] typically involves the reaction of 6-cyclopentyl-4-(1,1-dimethylethyl)phenol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the bisphenol compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is utilized in various scientific research fields:
Chemistry: As a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Used in studies involving enzyme inhibition due to its phenolic structure.
Medicine: Investigated for its potential antioxidant properties.
Industry: Employed as an additive in lubricants and fuels to enhance performance and stability.
Wirkmechanismus
The compound exerts its effects primarily through its phenolic groups, which can donate hydrogen atoms to neutralize free radicals, making it an effective antioxidant. The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized through redox reactions. The pathways involved include the inhibition of oxidative stress and the stabilization of free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol: Similar in structure but with a phenylethyl group instead of a cyclopentyl group.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Contains methyl and tert-butyl groups but lacks the cyclopentyl substituent.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]: Similar structure with ethyl groups instead of cyclopentyl.
Uniqueness
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is unique due to the presence of cyclopentyl groups, which provide steric hindrance and enhance the compound’s stability and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
93893-77-7 |
|---|---|
Molekularformel |
C34H50O2 |
Molekulargewicht |
490.8 g/mol |
IUPAC-Name |
4-tert-butyl-2-[1-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)-2-methylpropyl]-6-cyclopentylphenol |
InChI |
InChI=1S/C34H50O2/c1-21(2)30(28-19-24(33(3,4)5)17-26(31(28)35)22-13-9-10-14-22)29-20-25(34(6,7)8)18-27(32(29)36)23-15-11-12-16-23/h17-23,30,35-36H,9-16H2,1-8H3 |
InChI-Schlüssel |
UQRAQGTURJVHCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC(=CC(=C1O)C2CCCC2)C(C)(C)C)C3=CC(=CC(=C3O)C4CCCC4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


